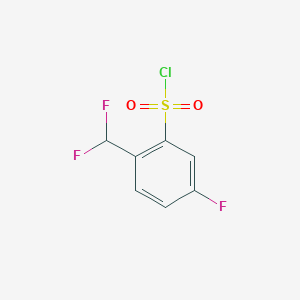![molecular formula C7H6BrNO4S B13553260 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid](/img/structure/B13553260.png)
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid is an organic compound with the molecular formula C7H6BrNO2S It is a derivative of pyridine, featuring a bromine atom at the 6-position and a sulfonyl group attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid typically involves the bromination of pyridine followed by sulfonylation and subsequent acetic acid functionalization. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sulfonylation: The brominated pyridine is then reacted with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like triethylamine to introduce the sulfonyl group.
Acetic Acid Functionalization: The sulfonylated intermediate is further reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced analogs, such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The sulfonyl group can interact with active sites of enzymes, while the bromine atom may enhance binding affinity through halogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(6-Chloropyridin-2-yl)sulfonyl]acetic acid
- 2-[(6-Fluoropyridin-2-yl)sulfonyl]acetic acid
- 2-[(6-Iodopyridin-2-yl)sulfonyl]acetic acid
Uniqueness
2-[(6-Bromopyridin-2-yl)sulfonyl]acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
Propiedades
Fórmula molecular |
C7H6BrNO4S |
|---|---|
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
2-(6-bromopyridin-2-yl)sulfonylacetic acid |
InChI |
InChI=1S/C7H6BrNO4S/c8-5-2-1-3-6(9-5)14(12,13)4-7(10)11/h1-3H,4H2,(H,10,11) |
Clave InChI |
MLCURWHKVHBGFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)S(=O)(=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)

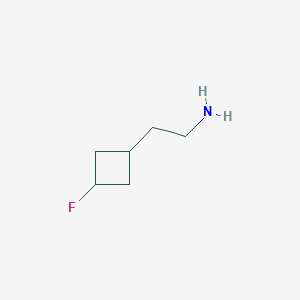
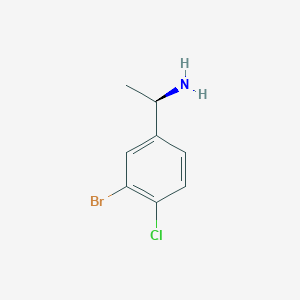
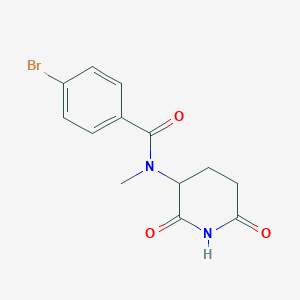
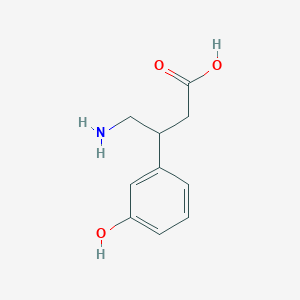
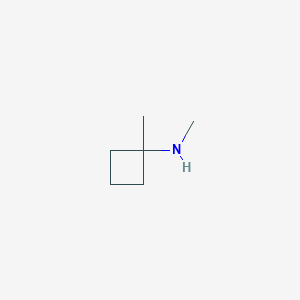
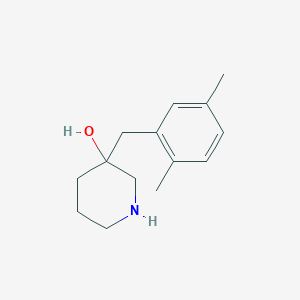
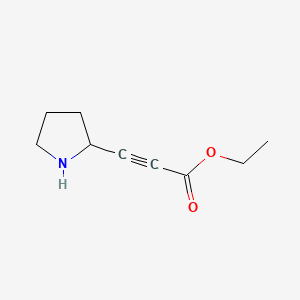

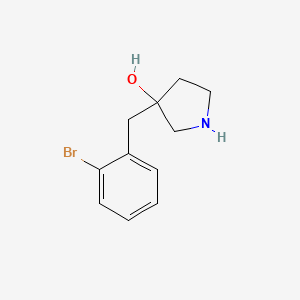
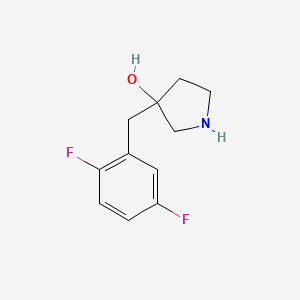
![6-(3-Chlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13553268.png)
